![molecular formula C13H16OS B14418706 (3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one CAS No. 84658-22-0](/img/structure/B14418706.png)
(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a (4-methylphenyl)sulfanyl group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-methylthiophenol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Procedure: Cyclohexanone is reacted with 4-methylthiophenol in the presence of the base, leading to the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Varied products based on the nucleophile used
Applications De Recherche Scientifique
(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The sulfanyl group can engage in interactions with proteins or enzymes, potentially inhibiting or modifying their activity. The cyclohexanone ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Cyclohexanone: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
4-Methylthiophenol: Contains the sulfanyl group but lacks the cyclohexanone ring, limiting its applications.
Sulfoxides and Sulfones: Oxidized derivatives of (3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one with different chemical properties.
Uniqueness: this compound is unique due to the presence of both the cyclohexanone ring and the (4-methylphenyl)sulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
84658-22-0 |
|---|---|
Formule moléculaire |
C13H16OS |
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
(3S)-3-(4-methylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h5-8,13H,2-4,9H2,1H3/t13-/m0/s1 |
Clé InChI |
NDWGZZORJQCRJQ-ZDUSSCGKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S[C@H]2CCCC(=O)C2 |
SMILES canonique |
CC1=CC=C(C=C1)SC2CCCC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


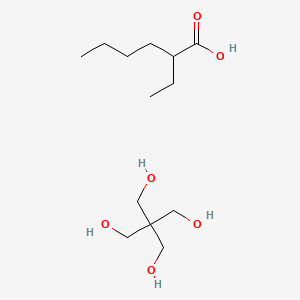

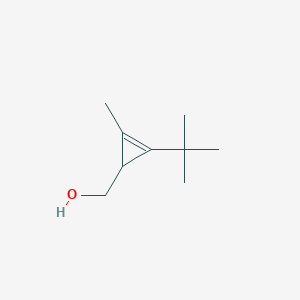
![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)




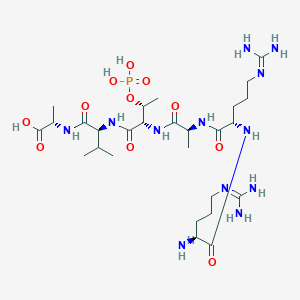
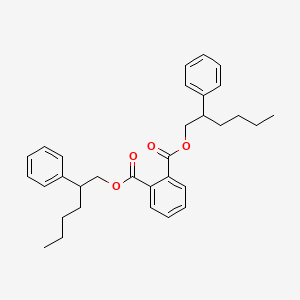
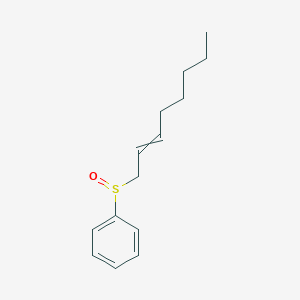
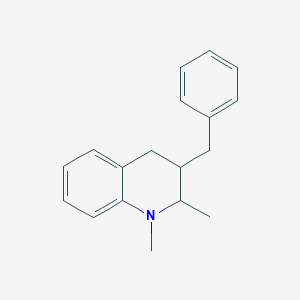
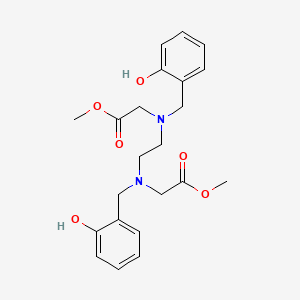
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
